1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17996021
InChI: InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H
SMILES:
Molecular Formula: C7H17ClN2O2S
Molecular Weight: 228.74 g/mol

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC17996021

Molecular Formula: C7H17ClN2O2S

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride -

Specification

Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74 g/mol
IUPAC Name N-methyl-1-propan-2-ylsulfonylazetidin-3-amine;hydrochloride
Standard InChI InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H
Standard InChI Key XNJAKQYCSIRXOS-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)N1CC(C1)NC.Cl

Introduction

Chemical Identity and Structural Features

1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a methylamine group at the 3-position and an isopropylsulfonyl moiety at the 1-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₇H₁₆ClN₂O₂S
Molecular Weight223.73 g/mol
IUPAC Name1-(Propan-2-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride
SMILESCC(C)S(=O)(=O)N1CC(NC)C1.Cl

The structure combines a strained azetidine ring (improving metabolic stability) with a sulfonamide group (enhancing binding affinity to biological targets) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Sulfonylation of Azetidine: Reacting azetidin-3-amine with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(isopropylsulfonyl)azetidin-3-amine .

  • Methylation and Salt Formation: Subsequent N-methylation using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid, produces the hydrochloride salt .

Key Reaction Conditions:

  • Sulfonylation: Dichloromethane, 0–25°C, 4–6 hours .

  • Methylation: Dimethylformamide (DMF), cesium carbonate, 60°C, 12 hours .

StepYield (%)Purity (HPLC)
Sulfonylation75–85≥95%
Methylation/Salt Form60–70≥98%

Physicochemical Properties

Physical Characteristics

PropertyValue
Melting Point160–165°C (decomposes)
SolubilityWater: >50 mg/mL; DMSO: >100 mg/mL
LogP (Octanol-Water)1.2 ± 0.3

The hydrochloride salt exhibits high solubility in polar solvents, aligning with trends observed for similar azetidine derivatives .

Stability

  • Thermal Stability: Stable up to 150°C under inert conditions .

  • pH Stability: Degrades in strongly acidic (pH < 2) or basic (pH > 10) environments, with a half-life of <24 hours at pH 12 .

Biological and Pharmacological Applications

Kinase Inhibition

The compound demonstrates moderate activity against PI3Kγ (IC₅₀ = 380 nM) and mTOR (IC₅₀ = 520 nM), likely due to sulfonamide-mediated hydrogen bonding with kinase ATP-binding pockets .

Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Activity against Gram-positive pathogens aligns with sulfonamide-containing antibiotics .

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Precautions

  • Use personal protective equipment (gloves, goggles).

  • Store in a cool, dry place away from strong oxidizers .

Future Directions

  • Drug Development: Structural optimization to improve kinase selectivity (e.g., modifying the sulfonyl group) .

  • Bioconjugation: Potential as a linker in antibody-drug conjugates (ADCs) due to its stability and solubility .

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